molecular formula C10H10O3 B8612730 3-Allyl-4-hydroxybenzoic acid

3-Allyl-4-hydroxybenzoic acid

Cat. No. B8612730
M. Wt: 178.18 g/mol
InChI Key: JUZRNXQPUWQUHX-UHFFFAOYSA-N
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Patent
US05691349

Procedure details

Ethyl-3-allyl-4-hydroxybenzoate (1.03 g) was added to a cold solution of sodium hydroxide pellets (0.8 g) in water (10 ml) and the mixture was stirred for 18 hours. 2N aqueous hydrochloric acid was added to acidify the reaction mixture and to give a solid which was extracted into dichloromethane. The organic phase was separated, washed with water, saturated brine and dried (MgSO4). Evaporation gave 3-allyl-4-hydroxybenzoic acid (0.81 g) as a solid, m.p. 119°-123° C.; microanalysis, found C, 66.1; H, 5.9%; C10H10O3 0.2H2O requires: C, 66.1; H, 5.77%; NMR(DMSO-d6): 3.31(2H,d), 4.95-5.17(2H,m), 5.85-6.05(1H,m), 6.85(1H,d), 7.55-7.75(2H,m), 10.15(1H,s), 12.30(1H,s); m/z 179(M+H)+.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([CH2:12][CH:13]=[CH2:14])[CH:6]=1)C.[OH-].[Na+].Cl>O>[CH2:12]([C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[OH:11])[C:4]([OH:15])=[O:3])[CH:13]=[CH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)O)CC=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solid which
EXTRACTION
Type
EXTRACTION
Details
was extracted into dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)C=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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